molecular formula C14H17N5O3S B2794717 N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide CAS No. 1351658-94-0

N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide

Cat. No. B2794717
CAS RN: 1351658-94-0
M. Wt: 335.38
InChI Key: HLJVVYFVIDUUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C14H17N5O3S and its molecular weight is 335.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Insecticidal Compounds : Research has demonstrated the synthesis of innovative heterocycles incorporating a thiadiazole moiety, showing potential insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Such studies highlight the importance of heterocyclic compounds in developing new insecticidal agents.

  • Antimicrobial Activity : New heterocyclic compounds incorporating the pyrazolopyridine moiety have been synthesized and evaluated for their antimicrobial properties, suggesting a potential application in combating microbial resistance (Abu-Melha, 2013).

  • Polyheterocyclic Systems : The construction of new polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine precursors has been explored, indicating a route for the development of novel compounds with potential pharmaceutical applications (Abdel‐Latif et al., 2019).

Pharmacological Applications

  • Anticancer Agents : Modification of certain acetamide compounds as PI3K inhibitors has been studied, showing significant anticancer effects and reduced toxicity, pointing towards the potential therapeutic applications of such compounds in oncology (Wang et al., 2015).

  • Antimicrobial and Antifungal Agents : Green synthetic approaches have been employed to create compounds exhibiting competitive antimicrobial activities, indicating the role of heterocyclic chemistry in developing new antimicrobial agents (Abdelhamid et al., 2016).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Aryl pyrazolo pyridine derivatives have been studied for their corrosion inhibition effects on copper in hydrochloric acid systems, showcasing the potential of heterocyclic compounds in industrial applications such as corrosion protection (Sudheer & Quraishi, 2015).

properties

IUPAC Name

N-[5-(3-methoxy-1-methylpyrazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-8(20)15-14-16-10-4-5-19(7-11(10)23-14)13(21)9-6-18(2)17-12(9)22-3/h6H,4-5,7H2,1-3H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJVVYFVIDUUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.